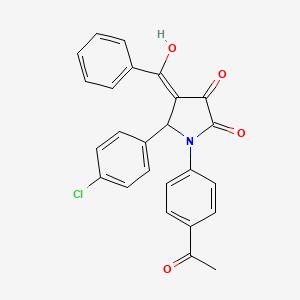![molecular formula C9H11F3N4O3 B5462580 3-{[2-(trifluoromethyl)morpholin-4-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5462580.png)
3-{[2-(trifluoromethyl)morpholin-4-yl]methyl}-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-{[2-(trifluoromethyl)morpholin-4-yl]methyl}-1,2,4-oxadiazole-5-carboxamide is a synthetic molecule that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TFMOC, and it has been found to have a wide range of biochemical and physiological effects that make it a valuable tool for researchers in many different fields.
Mécanisme D'action
The mechanism of action of TFMOC is complex and not fully understood. However, it is known that this compound binds to specific sites on proteins and can modulate their activity. This makes it a valuable tool for studying the function of proteins and identifying potential drug targets.
Biochemical and physiological effects:
TFMOC has a wide range of biochemical and physiological effects, including inhibition of enzyme activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways. These effects make it a valuable tool for researchers studying a wide range of biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TFMOC in lab experiments include its ability to selectively bind to specific sites on proteins, its broad range of biochemical and physiological effects, and its potential applications in drug discovery. However, there are also limitations to using this compound, including its complex synthesis process, its potential toxicity, and the need for specialized equipment and expertise to work with it safely.
Orientations Futures
There are many potential future directions for research involving TFMOC. Some of these directions include:
1. Further studies of the mechanism of action of TFMOC, including identification of specific protein targets and elucidation of the molecular interactions involved.
2. Development of new synthetic methods for TFMOC that are more efficient and cost-effective.
3. Exploration of the potential therapeutic applications of TFMOC, including its use as a drug candidate for the treatment of various diseases.
4. Investigation of the potential environmental impacts of TFMOC and its byproducts, and development of strategies for minimizing these impacts.
Overall, TFMOC is a valuable tool for scientific research, with a wide range of potential applications and future directions for investigation. Its complex synthesis process and potential limitations must be carefully considered, but its unique properties make it a valuable addition to the toolkit of any researcher working in the field of biochemistry and molecular biology.
Méthodes De Synthèse
The synthesis of TFMOC is a complex process that involves several steps. The starting materials for the synthesis are morpholine, trifluoroacetic anhydride, and 5-amino-1,2,4-oxadiazole-3-carboxylic acid. These materials are combined in a reaction vessel and heated under controlled conditions to form the final product, TFMOC.
Applications De Recherche Scientifique
TFMOC has been used in a variety of scientific research applications, including studies of protein-protein interactions, enzyme inhibition, and drug discovery. This compound has been found to be particularly useful in studies of protein-ligand interactions, where it can be used to probe the binding sites of proteins and identify potential drug targets.
Propriétés
IUPAC Name |
3-[[2-(trifluoromethyl)morpholin-4-yl]methyl]-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4O3/c10-9(11,12)5-3-16(1-2-18-5)4-6-14-8(7(13)17)19-15-6/h5H,1-4H2,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYGHJVSMNAJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=NOC(=N2)C(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-ethylphenyl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5462504.png)
![ethyl 1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B5462513.png)
![8-[3-methyl-5-(phenoxymethyl)-2-furoyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5462517.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B5462536.png)

![allyl (pyrazolo[1,5-a]pyridin-3-ylmethyl)carbamate](/img/structure/B5462551.png)
![4-[(3,4-difluorophenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B5462560.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]-5-bromo-2-furamide](/img/structure/B5462569.png)
![1-[(2-isopropylphenoxy)acetyl]azocane](/img/structure/B5462577.png)
amine hydrochloride](/img/structure/B5462579.png)

![N-(6-methoxy-3-pyridazinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5462599.png)
![(2R)-1-oxo-1-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]propan-2-amine](/img/structure/B5462602.png)
